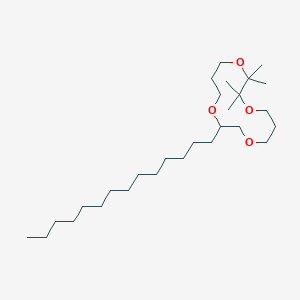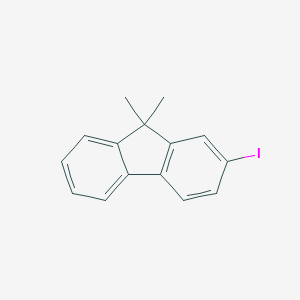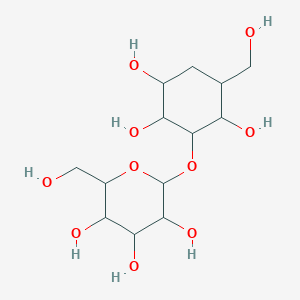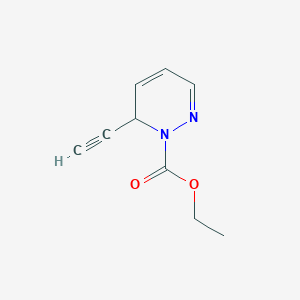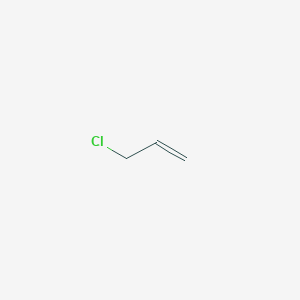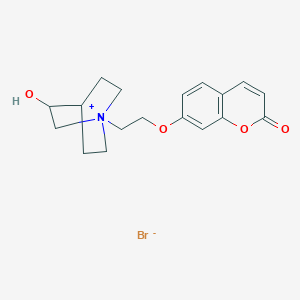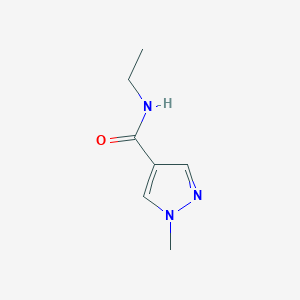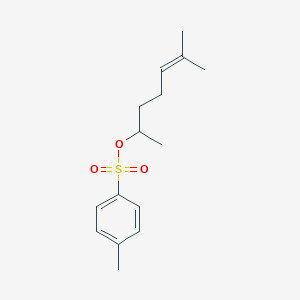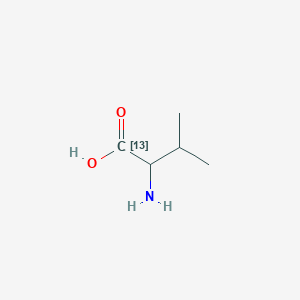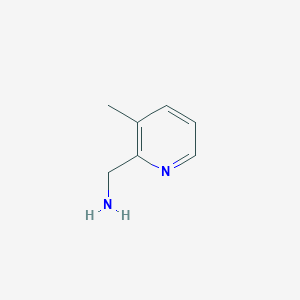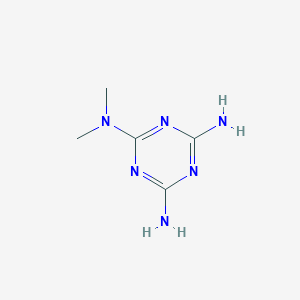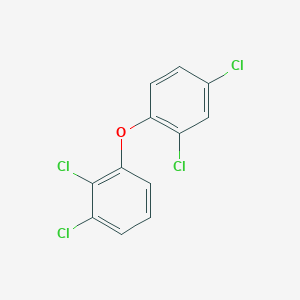
2,2',3,4'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',3,4'-Tetrachlorodiphenyl ether, commonly known as BDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are a group of synthetic chemicals that are used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 is one of the most widely used PBDEs, and it has been detected in various environmental matrices, including air, water, soil, and biota.
Mécanisme D'action
The mechanism of action of BDE-47 is not fully understood. However, it is believed that BDE-47 can affect various biological processes, including oxidative stress, inflammation, and apoptosis. BDE-47 can also bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Effets Biochimiques Et Physiologiques
BDE-47 has been shown to have various biochemical and physiological effects on organisms. In fish, BDE-47 can disrupt the thyroid hormone system, which can affect growth and development. In birds, BDE-47 can affect the reproductive system, which can lead to decreased fertility and egg production. In mammals, BDE-47 can affect the immune system, which can increase the susceptibility to infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDE-47 is a useful compound for studying the environmental and health effects of 2,2',3,4'-Tetrachlorodiphenyl ether. It is relatively stable and can be easily synthesized in the laboratory. However, BDE-47 has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. BDE-47 can also adsorb to surfaces, which can affect its bioavailability and toxicity.
Orientations Futures
There are several future directions for studying BDE-47. One direction is to investigate the long-term effects of BDE-47 exposure on human health. Another direction is to develop new methods for detecting and monitoring BDE-47 in environmental matrices. A third direction is to study the interactions between BDE-47 and other chemicals, such as pesticides and pharmaceuticals, which can affect the toxicity and bioaccumulation of BDE-47. Finally, there is a need for developing safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether, which can reduce the environmental and health risks associated with these compounds.
Conclusion:
In conclusion, BDE-47 is a synthetic chemical that has been widely used as a flame retardant in various consumer products. BDE-47 has been shown to have toxic effects on various organisms, and it can accumulate in the environment and in the tissues of organisms. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer. There is a need for further research on BDE-47 to better understand its environmental and health effects and to develop safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether.
Méthodes De Synthèse
BDE-47 is synthesized by the bromination of 2,2',3,4'-tetrachlorodiphenyl ether. The reaction is carried out in the presence of a catalyst, such as iron or copper, and a brominating agent, such as bromine or hydrogen bromide. The yield of BDE-47 depends on the reaction conditions, such as the temperature, the concentration of the reactants, and the reaction time.
Applications De Recherche Scientifique
BDE-47 has been extensively studied for its environmental and health effects. It has been shown to have toxic effects on various organisms, including fish, birds, and mammals. BDE-47 can accumulate in the tissues of organisms, and it can be transferred through the food chain. In humans, BDE-47 has been detected in breast milk, blood, and adipose tissue. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer.
Propriétés
Numéro CAS |
147102-63-4 |
|---|---|
Nom du produit |
2,2',3,4'-Tetrachlorodiphenyl ether |
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308 g/mol |
Nom IUPAC |
1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |
Clé InChI |
UYVBJPIPRAJEKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
147102-63-4 31242-94-1 |
Synonymes |
2,3-Dichlorophenyl 2,4-dichlorophenyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



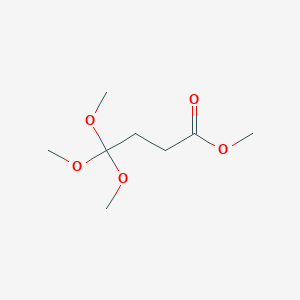
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
